molecular formula C10H14N2 B13192019 3-Ethyl-2,3-dihydro-1H-indol-5-amine

3-Ethyl-2,3-dihydro-1H-indol-5-amine

Cat. No.: B13192019
M. Wt: 162.23 g/mol
InChI Key: MTWRQJOFKJSFDF-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dihydro-1H-indol-5-amine (CAS 2059939-31-8) is an amine-substituted indoline derivative with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This structure features a saturated indoline ring system, which classifies it as a valuable chemical building block in organic synthesis and medicinal chemistry research . As a functionalized indoline, it serves as a key intermediate for researchers developing novel pharmaceutical compounds and other biologically active molecules. The specific placement of the amine group on the aromatic ring makes it a versatile precursor for further chemical modifications. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging its core structure to create compound libraries for screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For comprehensive data, including handling and safety information, please consult the Material Safety Data Sheet (MSDS). For specific application guidance and custom sourcing inquiries, please contact our scientific support team.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-ethyl-2,3-dihydro-1H-indol-5-amine

InChI

InChI=1S/C10H14N2/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-5,7,12H,2,6,11H2,1H3

InChI Key

MTWRQJOFKJSFDF-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,3-dihydro-1H-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . For instance, using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2,3-dihydro-1H-indol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,3-dihydro-1H-indol-5-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Ethyl-2,3-dihydro-1H-indol-5-amine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-Ethyl-2,3-dihydro-1H-indol-5-amine C₁₀H₁₄N₂ 162.24 Ethyl (C₂H₅) at position 3 Moderate lipophilicity; amine at position 5
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine C₁₄H₁₈N₂O₂ 246.31 Oxane-4-carbonyl at position 1 Increased polarity due to carbonyl group
1-Benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride C₁₅H₁₇ClN₂ 260.76 Benzyl at position 1; hydrochloride salt Enhanced water solubility (salt form)
5-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-1,3-oxazol-2-amine C₁₃H₁₅N₃O 229.28 Oxazol-2-amine at position 5 Electron-withdrawing oxazole alters basicity
Key Observations:
  • Substituent Effects : Bulky groups (e.g., benzyl, oxane-carbonyl) increase molecular weight and alter solubility. The ethyl group in the target compound balances lipophilicity and metabolic stability .
  • Salt Forms : Hydrochloride derivatives (e.g., 1-benzyl analog) improve aqueous solubility, critical for drug formulation .

Spectroscopic Characterization

  • NMR Shifts :
    • Ethyl group protons: δ 1.2–1.5 ppm (triplet, CH₃) and δ 2.5–3.0 ppm (quartet, CH₂) in ¹H NMR.
    • Aromatic protons: δ 6.5–7.2 ppm, influenced by substituents .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 149.1068 for (2,3-dihydro-1H-indol-5-ylmethyl)amine) confirm molecular weights .

Biological Activity

3-Ethyl-2,3-dihydro-1H-indol-5-amine is a nitrogen-containing heterocyclic compound belonging to the indole family. Its unique structure, characterized by an ethyl group at the 3-position and an amine group at the 5-position, has led to significant interest in its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-2,3-dihydro-1H-indol-5-amine is C10H14N2C_{10}H_{14}N_2. It features a dihydroindole structure that includes a fused bicyclic system comprising a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring. The presence of both the amine functional group and the indole structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that 3-Ethyl-2,3-dihydro-1H-indol-5-amine exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli50Ampicillin40
S. aureus30Vancomycin20
Pseudomonas aeruginosa40Ciprofloxacin35

Anticancer Activity

The anticancer properties of 3-Ethyl-2,3-dihydro-1H-indol-5-amine have been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116). The compound's efficacy is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7225
HCT116180
A549210

In one study focusing on MCF-7 cells, treatment with this compound resulted in increased levels of caspase activity, indicating the induction of apoptosis. This suggests that the compound may exert its anticancer effects through mechanisms involving cell cycle regulation and apoptosis induction.

The mechanism by which 3-Ethyl-2,3-dihydro-1H-indol-5-amine exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis. For instance, studies have shown that treatment with this compound can lead to increased levels of caspase activity in cancer cells.

Case Studies

Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that it exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study on Anticancer Efficacy : In another case study focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation.

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